4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide
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Overview
Description
4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a heptadecafluorooctyl group attached to a benzene ring via an ether linkage, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide typically involves the reaction of heptadecafluorooctanol with 4-hydroxybenzenesulfonamide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate, to facilitate the formation of the ether linkage. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of microwave irradiation has also been explored to enhance reaction rates and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, where substituents on the ring can be replaced by other groups.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under appropriate conditions, leading to different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) under acidic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfonamide group.
Major Products Formed
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This mechanism is similar to that of other sulfonamide compounds, which act as competitive inhibitors of enzymes involved in folic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide antibiotic with a similar sulfonamide group but different substituents.
Sulfamethazine: Another sulfonamide antibiotic used in veterinary medicine.
Uniqueness
4-[(Heptadecafluorooctyl)oxy]benzene-1-sulfonamide is unique due to the presence of the heptadecafluorooctyl group, which imparts distinct chemical properties such as high hydrophobicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the development of specialty materials and coatings .
Properties
CAS No. |
89932-76-3 |
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Molecular Formula |
C8F17OC6H4SO2NH2 C14H6F17NO3S |
Molecular Weight |
591.24 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)benzenesulfonamide |
InChI |
InChI=1S/C14H6F17NO3S/c15-7(16,9(19,20)11(23,24)13(27,28)29)8(17,18)10(21,22)12(25,26)14(30,31)35-5-1-3-6(4-2-5)36(32,33)34/h1-4H,(H2,32,33,34) |
InChI Key |
BFTJXBHBMFIPTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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